An In-depth Technical Guide to the Fundamental Chemical Properties of 12-Tridecenal
An In-depth Technical Guide to the Fundamental Chemical Properties of 12-Tridecenal
A Note on Isomeric Specificity: The term "12-Tridecenal" is structurally ambiguous. For the purposes of this guide, and to provide a focused and technically detailed analysis, we will center our discussion on a representative non-conjugated isomer, (E)-11-tridecenal . This isomer features the double bond at a position that prevents electronic conjugation with the aldehyde, thus allowing for a clear discussion of the distinct chemistry of each functional group. The principles and data presented can be largely extrapolated to other non-conjugated isomers of tridecenal.
Introduction
12-Tridecenal is a long-chain unsaturated aldehyde, a class of molecules that garners significant interest in chemical research and development. These compounds are characterized by a thirteen-carbon backbone, a terminal aldehyde functional group, and a carbon-carbon double bond. Their bifunctionality makes them versatile synthons and biologically active molecules. While isomers like (E)-2-tridecenal are well-documented as components of natural aromas, particularly in cilantro, the properties of non-conjugated isomers like 11-tridecenal are less commonly reported but equally important for understanding structure-activity relationships. This guide offers a comprehensive overview of the fundamental chemical properties of 12-tridecenal, with a focus on providing researchers, scientists, and drug development professionals with the core knowledge needed for its synthesis, characterization, and potential application.
Molecular and Physicochemical Properties
The physicochemical properties of 12-tridecenal are largely dictated by its long alkyl chain, making it a relatively nonpolar and volatile compound. The following table summarizes key computed and estimated properties for (E)-11-tridecenal, with data for the saturated analogue, tridecanal, provided for comparison.[1][2][3]
| Property | (E)-11-Tridecenal (Predicted/Estimated) | Tridecanal (Experimental) |
| Molecular Formula | C₁₃H₂₄O | C₁₃H₂₆O |
| Molecular Weight | 196.33 g/mol | 198.34 g/mol [1] |
| Appearance | Colorless to pale yellow liquid | Colorless clear liquid[2] |
| Boiling Point | Est. 120-125 °C at 10 mmHg | 132-136 °C at 8 mmHg[1] |
| Density | Est. 0.84 g/mL at 25 °C | 0.826-0.833 g/mL at 25 °C[2] |
| Refractive Index | Est. 1.45 at 20 °C | 1.433-1.440 at 20 °C[2] |
| Solubility | Soluble in organic solvents; insoluble in water | Soluble in alcohol; insoluble in water[2] |
Spectroscopic Characterization
The structural elucidation of 12-tridecenal relies on a combination of spectroscopic techniques. Below are the predicted spectra for (E)-11-tridecenal, based on established principles for aldehydes and alkenes.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of (E)-11-tridecenal is expected to show distinct signals for the aldehydic proton, the olefinic protons, and the aliphatic chain protons.
-
δ ~9.76 ppm (t, J ≈ 1.9 Hz, 1H): The aldehydic proton (CHO). The triplet splitting is due to coupling with the adjacent CH₂ group at C2.
-
δ ~5.40 ppm (m, 2H): The two olefinic protons (CH=CH). The trans-configuration would typically result in a large coupling constant (~15 Hz), but the complexity of the multiplet arises from coupling to the adjacent methylene groups.
-
δ ~2.42 ppm (dt, J ≈ 7.4, 1.9 Hz, 2H): The methylene protons alpha to the carbonyl group (C2). The downfield shift is due to the electron-withdrawing effect of the aldehyde.
-
δ ~2.01 ppm (m, 2H): The allylic protons at C10.
-
δ ~1.63 ppm (m, 2H): The methylene protons beta to the carbonyl group (C3).
-
δ ~1.27 ppm (br s, 12H): The overlapping signals of the other methylene groups in the long alkyl chain.
-
δ ~0.95 ppm (t, J ≈ 7.5 Hz, 3H): The terminal methyl protons at C13.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.
-
δ ~131.5 ppm & ~124.5 ppm: The two sp² hybridized olefinic carbons (C11 and C12).[4][6]
-
δ ~43.9 ppm: The carbon alpha to the carbonyl group (C2).
-
δ ~32.0 - 22.0 ppm: The numerous sp³ hybridized methylene carbons of the alkyl chain. Specific shifts can be predicted but will be closely spaced.[7]
-
δ ~14.1 ppm: The terminal methyl carbon (C13).
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying the key functional groups.
-
~2925 cm⁻¹ (strong, sharp): C-H stretching of the alkyl chain.
-
~2855 cm⁻¹ (strong, sharp): C-H stretching of the alkyl chain.
-
~2720 cm⁻¹ (medium, sharp): Characteristic C-H stretch of the aldehyde proton.
-
~1730 cm⁻¹ (strong, sharp): C=O stretching of the saturated aldehyde.
-
~1655 cm⁻¹ (weak to medium): C=C stretching of the trans-alkene.
-
~965 cm⁻¹ (medium, sharp): C-H out-of-plane bending for the trans-disubstituted alkene.
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry of long-chain aldehydes and alkenes will produce characteristic fragmentation patterns.[8][9]
-
Molecular Ion (M⁺): A peak at m/z = 196, corresponding to the molecular weight of C₁₃H₂₄O, may be weak or absent.[10]
-
[M-1]⁺: A peak at m/z = 195, from the loss of the aldehydic hydrogen.
-
[M-18]⁺: A peak at m/z = 178, corresponding to the loss of water (McLafferty rearrangement).
-
[M-29]⁺: A peak at m/z = 167, from the loss of the CHO group.
-
[M-44]⁺: A peak at m/z = 152, from a McLafferty rearrangement involving the cleavage of the C2-C3 bond.
-
Allylic Cleavage: Fragmentation at the C10-C11 bond, leading to resonance-stabilized cations, will also be a prominent pathway.[11]
-
Alkyl Fragments: A series of peaks separated by 14 amu (CH₂) corresponding to the fragmentation of the long alkyl chain (e.g., m/z = 41, 55, 69, 83...).[9]
Synthesis and Reactivity
Synthetic Approaches
A reliable method for the synthesis of a non-conjugated unsaturated aldehyde like (E)-11-tridecenal is the Wittig reaction.[12][13][14][15] This approach allows for the stereoselective formation of the double bond.
A plausible synthetic route is outlined below:
Caption: Synthetic pathway for (E)-11-tridecenal via the Wittig reaction.
Reactivity Profile
The reactivity of 12-tridecenal is characterized by the independent chemical behavior of the aldehyde and the alkene functional groups due to the lack of conjugation.
-
Aldehyde Group Reactions:
-
Oxidation: Can be readily oxidized to the corresponding carboxylic acid (12-tridecenoic acid) using common oxidizing agents like potassium permanganate or Jones reagent.
-
Reduction: Can be reduced to the primary alcohol (12-tridecen-1-ol) with reducing agents such as sodium borohydride or lithium aluminum hydride.
-
Nucleophilic Addition: Undergoes typical nucleophilic addition reactions at the carbonyl carbon, such as the formation of acetals, cyanohydrins, and imines.
-
Wittig Reaction: Can serve as the carbonyl component in a Wittig reaction to further extend the carbon chain and form a new double bond.[12][13][14]
-
-
Alkene Group Reactions:
-
Hydrogenation: The double bond can be saturated to form tridecanal using catalytic hydrogenation (e.g., H₂/Pd-C).
-
Halogenation: Reacts with halogens (e.g., Br₂) in an electrophilic addition reaction.
-
Hydrohalogenation: Addition of HX across the double bond.
-
Epoxidation: Can be converted to an epoxide using a peroxy acid like m-CPBA.
-
Ozonolysis: Cleavage of the double bond with ozone, followed by workup, can yield smaller aldehydes.
-
Caption: Reactivity map of a non-conjugated 12-tridecenal.
Biological Activity and Applications
Long-chain aliphatic aldehydes are known to have diverse biological activities, which suggests potential applications for 12-tridecenal in research and drug development.
-
Insect Pheromones: Many insects utilize long-chain unsaturated aldehydes as sex or aggregation pheromones.[15] For instance, (Z)-11-tetradecenal is a known pheromone component for several Lepidoptera species.[16] This suggests that isomers of 12-tridecenal could be investigated for their potential as semiochemicals in pest management strategies. The specific geometry (E/Z) of the double bond is often crucial for biological activity.
-
Antimicrobial and Antifungal Activity: The essential oils of plants like cilantro, which contain C13 unsaturated aldehydes, have demonstrated antimicrobial and antifungal properties.[3] This activity is often attributed to the ability of the aldehyde group to react with biological nucleophiles like proteins and nucleic acids. 12-Tridecenal could be explored as a potential lead compound in the development of new antimicrobial agents.
-
Potential in Drug Development: While direct applications in drug development are not yet established, the reactivity of the aldehyde group makes it a potential warhead for covalent inhibitors. Furthermore, the long lipophilic chain could facilitate membrane permeability. Research into the effects of long-chain aldehydes on cellular signaling pathways and their potential as anticancer or anti-inflammatory agents is an emerging area.[13]
Safety and Handling
As with other volatile and reactive aldehydes, 12-tridecenal should be handled with appropriate safety precautions to minimize exposure.[17][18]
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.[17]
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).[17][19]
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.[20] Keep containers tightly closed when not in use.[19] Grounding of containers may be necessary to prevent static discharge, as many aldehydes are flammable.[19]
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[19][21] It is often recommended to store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[21]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong acids.
-
Disposal: Dispose of as hazardous waste in accordance with local regulations.
Experimental Protocols
Protocol: Synthesis of (E)-11-Tridecenal via Wittig Reaction
This protocol outlines a general procedure for the synthesis of (E)-11-tridecenal from 10-oxodecanal and propyltriphenylphosphonium bromide.
-
Preparation of the Ylide:
-
In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add propyltriphenylphosphonium bromide (1.2 eq) to anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base such as n-butyllithium (n-BuLi) (1.1 eq) dropwise while stirring.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the orange-red ylide indicates a successful reaction.
-
-
Wittig Reaction:
-
Cool the ylide solution back to 0 °C.
-
Dissolve 10-oxodecanal (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the (E)-11-tridecenal by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Protocol: GC-MS Analysis of 12-Tridecenal
Gas chromatography-mass spectrometry is the ideal technique for the analysis of volatile aldehydes.[22][23]
-
Sample Preparation:
-
Prepare a stock solution of the purified 12-tridecenal in a high-purity solvent like hexane or dichloromethane at a concentration of 1 mg/mL.
-
Create a series of dilutions for calibration if quantitative analysis is required.
-
For complex matrices, derivatization with a reagent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can improve volatility and detection limits.[8][23]
-
-
GC-MS Instrumentation and Parameters:
-
GC Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable. A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Injector: Splitless mode at 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
-
Data Analysis:
-
Identify the peak corresponding to 12-tridecenal based on its retention time.
-
Confirm the identity by comparing the acquired mass spectrum with the predicted fragmentation pattern.
-
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